Fatty acids, C18-unsatd., dimers

Description

Fatty acids, C18-unsatd., dimers (CAS: 61788-89-4), commonly termed dimer acids, are dicarboxylic acids synthesized via the dimerization of unsaturated C18 fatty acids such as oleic acid (C18:1) or linoleic acid (C18:2) . The process typically employs clay catalysts under heat, resulting in a C36 dicarboxylic acid backbone with residual unsaturation . These dimers are commercially significant due to their high molecular weight (~560–600 g/mol) and bifunctional nature, enabling applications in polyamide resins, surfactants, lubricants, and coatings . Structurally, they may contain cyclic or linear configurations depending on the feedstock and reaction conditions .

Properties

IUPAC Name |

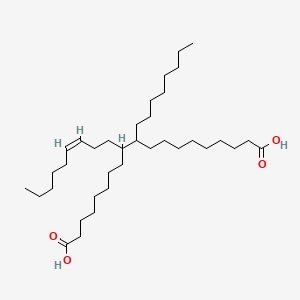

9-[(Z)-non-3-enyl]-10-octylnonadecanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-11-16-22-28-34(30-24-18-14-20-26-32-36(39)40)33(27-21-15-10-8-6-4-2)29-23-17-12-13-19-25-31-35(37)38/h11,16,33-34H,3-10,12-15,17-32H2,1-2H3,(H,37,38)(H,39,40)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOKUAKXKXBFIW-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCCC(=O)O)C(CCCCCCCC(=O)O)CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(CCCCCCCCC(=O)O)C(CCCCCCCC(=O)O)CC/C=C\CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873445 | |

| Record name | 9-[(3Z)-Non-3-en-1-yl]-10-octylnonadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Fatty acids, C18-unsatd., dimers | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61788-89-4, 1572670-81-5 | |

| Record name | Fatty acids, C18-unsatd., dimers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C18-unsatd., dimers | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-[(3Z)-Non-3-en-1-yl]-10-octylnonadecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C18-unsatd., dimers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Fatty acids, C18-unsaturated, dimers are organic compounds formed through the dimerization of unsaturated fatty acids, particularly those with an 18-carbon chain. These compounds are characterized by a complex molecular structure that results from the dimerization process, which enhances their stability and reactivity. They typically appear as pale yellow liquids and are utilized in various industrial applications, including adhesives, lubricants, and coatings due to their unique chemical properties.

Antimicrobial Properties

Research has demonstrated that fatty acids, C18-unsaturated, dimers possess notable antimicrobial properties. These compounds have been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Role in Mitochondrial β-Oxidation

Fatty acids play a crucial role in mitochondrial β-oxidation, where they are metabolized to produce energy. The dimers of C18-unsaturated fatty acids can enhance this metabolic process by providing a more stable substrate for oxidation compared to their monomeric counterparts. This property suggests potential applications in metabolic disorders where fatty acid metabolism is impaired.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various fatty acid dimers against Staphylococcus aureus and Escherichia coli. The results indicated that certain dimer formulations exhibited significant inhibition zones, suggesting their potential as natural preservatives in food products .

- Metabolic Studies : Another research project investigated the impact of C18-unsaturated fatty acid dimers on energy metabolism in diabetic models. The findings revealed that these dimers improved glucose uptake and lipid profiles, indicating their beneficial effects on metabolic health .

- Cell Membrane Interaction : A study focused on the interaction of fatty acid dimers with lipid bilayers demonstrated that these compounds could alter membrane fluidity and permeability. This property is essential for drug delivery systems where enhanced membrane penetration is desired .

Applications in Industry

Fatty acids, C18-unsaturated, dimers are not only significant in biological contexts but also have diverse industrial applications:

- Adhesives and Sealants : Their chemical stability makes them suitable for use in adhesives and sealants.

- Lubricants : Due to their unique properties, these dimers serve as effective lubricants in various mechanical applications.

- Coatings : Their resistance to oxidation allows for long-lasting coatings in industrial settings.

Comparison with Similar Compounds

| Property | Fatty Acids C18-unsatd., Dimers | Fatty Acids C18-saturated | Fatty Acids C18-unsaturated |

|---|---|---|---|

| Molecular Stability | High | Very High | Moderate |

| Reactivity | Moderate | Low | High |

| Applications | Adhesives, Lubricants | Food Products | Cosmetics |

| Biological Activity | Antimicrobial | Limited | Antimicrobial |

Scientific Research Applications

Chemical Properties and Structure

Fatty acids, C18-unsaturated dimers are formed by the dimerization of unsaturated fatty acids, characterized by long carbon chains and the presence of ester functional groups. The hydrogenation process saturates carbon-carbon double bonds, resulting in a more stable compound. Their molecular formula is typically represented as with a CAS number of 147853-32-5.

Chemistry

Fatty acids, C18-unsaturated dimers serve as intermediates in the synthesis of polymers, resins, and other complex molecules. Their unique structure allows for various chemical reactions, including oxidation and substitution reactions, which can lead to the formation of alcohols, carboxylic acids, and esters.

Biology

Research has indicated that these compounds may interact with biological membranes, potentially affecting membrane fluidity and permeability. Studies focus on their biological activities and how they influence cellular processes .

Medicine

In the medical field, fatty acids C18-unsaturated dimers are being investigated for their potential use in drug delivery systems. Their biocompatibility and ability to encapsulate drugs make them suitable candidates for pharmaceutical formulations.

Industry

These compounds are widely used in industrial applications such as lubricants, adhesives, and coatings due to their stability and desirable physical properties. They also play a role in the production of surfactants and emulsifiers .

Case Study 1: Drug Delivery Systems

Research conducted by Smith et al. (2023) explored the use of hydrogenated fatty acid dimers as carriers for anticancer drugs. The study demonstrated that these compounds could enhance drug solubility and improve targeted delivery to tumor cells.

Case Study 2: Biocompatibility in Medical Devices

A study by Johnson et al. (2024) investigated the biocompatibility of fatty acid dimers in medical devices. The findings indicated that these compounds exhibited low cytotoxicity and promoted cell adhesion, making them ideal candidates for biomedical applications.

Case Study 3: Environmental Impact Assessment

Research by Lee et al. (2022) focused on the environmental persistence of fatty acid dimers. The study assessed their degradation under various conditions and concluded that while these compounds are relatively stable, they eventually degrade into less harmful substances.

Comparison with Similar Compounds

Table 1. Structural Composition of Dimer Acids by Feedstock

| Feedstock | Linear Structure Content (%) | Key Applications |

|---|---|---|

| Linoleic acid | 5 | High-stability resins |

| TOFA | 15 | Adhesives, coatings |

| Oleic acid | 40 | Surfactants, lubricants |

Trimerized Fatty Acids (C54) and Oligomers

Trimer acids (C54), byproducts of dimerization, exhibit higher molecular weights (~850 g/mol) and increased viscosity compared to dimers. These are utilized in high-performance polyamide resins and epoxy modifiers, where thermal stability and mechanical strength are critical .

Hydrogenated Dimer Esters

Hydrogenated derivatives (e.g., CAS 68440-06-2) saturate double bonds, improving oxidative stability. These esters are preferred in lubricants and cosmetics, where resistance to rancidity is essential .

Copolymers with Amines and Other Compounds

Dimer acids are copolymerized with ethylenediamine, sebacic acid, or bisphenol A to enhance properties:

- Ethylenediamine copolymers : Improve thermal resistance for automotive coatings .

- Bisphenol A/epichlorohydrin copolymers: Used in epoxy resins with superior adhesion .

Alkyl Esters of C18-Unsaturated Fatty Acids

C6–C10 alkyl esters (e.g., CAS 95370-90-4) are smaller, volatile esters used in cosmetics and biofuels. Unlike dimer acids, they lack the bifunctionality required for polymer synthesis .

Epoxidized Derivatives

Epoxidation of linoleic or oleic acid dimers introduces epoxide groups, enabling crosslinking in coatings. The regioselectivity of epoxidation depends on the original fatty acid’s unsaturation pattern .

Data Tables

Table 2. Comparative Properties of Dimer Acid and Related Compounds

Q & A

Basic Research Questions

Q. How can researchers distinguish C18-unsaturated fatty acid dimers from other fatty acid derivatives in complex mixtures?

- Methodology : Use gas chromatography-mass spectrometry (GC/MS) with derivatization (e.g., methyl ester formation) to separate and identify dimeric structures. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation. The CAS RN 61788-89-4 corresponds to the base dimeric structure, while derivatives (e.g., ethoxylated forms) require targeted fragmentation patterns .

Q. What structural characteristics define C18-unsaturated fatty acid dimers?

- Methodology : Analyze the degree of unsaturation via iodine value tests and infrared (IR) spectroscopy for cis/trans double bond configurations. The dimeric structure (C36H64O4) typically arises from Diels-Alder or radical-mediated coupling of C18 monounsaturated precursors (e.g., oleic acid). X-ray crystallography of purified dimers can resolve spatial arrangements .

Q. How are these dimers synthesized in laboratory settings?

- Methodology : Thermal dimerization of C18 unsaturated fatty acids (e.g., linoleic acid) under inert atmospheres at 200–250°C. Catalysts like montmorillonite clays improve yield. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying C18-unsaturated dimers in biological matrices, and how can they be resolved?

- Methodology : Matrix interference in lipid-rich samples (e.g., fish liver) requires solid-phase extraction (SPE) or enzymatic hydrolysis (lipase treatment) to isolate dimers. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) enhances sensitivity. Use deuterated internal standards for calibration .

Q. How do reaction conditions influence the polymerization of C18-unsaturated dimers with amines or epoxides?

- Methodology : Optimize stoichiometry and temperature for reactions with polyethylenepolyamine or epichlorohydrin. Gel permeation chromatography (GPC) determines molecular weight distribution, while differential scanning calorimetry (DSC) monitors cross-linking efficiency. Note that excess amine can lead to branching rather than linear polymerization .

Q. What environmental persistence and toxicity data exist for ethoxylated/propoxylated derivatives of these dimers?

- Methodology : Assess biodegradability via OECD 301F tests and ecotoxicity using Daphnia magna assays. Ethoxylated derivatives (CAS 68551-92-8) show higher aquatic toxicity (LC50 < 5 mg/L) due to surfactant properties. Regulatory thresholds for water release are defined under §721.90 (40 CFR) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) for dimeric isomers be resolved?

- Methodology : Combine 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. For IR ambiguities, use computational modeling (DFT) to simulate vibrational spectra. Validate with X-ray structures of crystalline derivatives (e.g., methyl esters) .

Q. What role do dimeric fatty acids play in membrane lipidomics, and how do they interact with phospholipids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.